molecular formula C15H23N B13815842 N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine CAS No. 6302-45-0

N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine

Cat. No.: B13815842
CAS No.: 6302-45-0
M. Wt: 217.35 g/mol
InChI Key: PUTQGQUNMQJNFX-UHFFFAOYSA-N
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Description

N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine is a Schiff base (imine) compound characterized by a branched alkyl chain (4-methylpentan-2-yl) attached to the nitrogen atom and a 4-methylphenyl group on the ethanimine backbone. Its molecular formula is C₁₅H₂₁N (molecular weight: 215.33 g/mol). The compound’s structure combines lipophilic alkyl and aromatic substituents, influencing its physicochemical properties, such as solubility and thermal stability.

Properties

CAS No.

6302-45-0

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine

InChI

InChI=1S/C15H23N/c1-11(2)10-13(4)16-14(5)15-8-6-12(3)7-9-15/h6-9,11,13H,10H2,1-5H3

InChI Key

PUTQGQUNMQJNFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NC(C)CC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine typically involves the reaction of 4-methylpentan-2-amine with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the imine group into a corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the imine.

Scientific Research Applications

Chemistry: N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving imine-containing substrates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features and properties of N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine and related compounds:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₅H₂₁N R₁ = 4-methylphenyl, R₂ = 4-methylpentan-2-yl 215.33 High lipophilicity; potential for weak intermolecular interactions
1-(4-Chlorophenyl)-N-(4-methylpentan-2-yl)ethanimine C₁₄H₂₀ClN R₁ = 4-chlorophenyl, R₂ = 4-methylpentan-2-yl 237.78 Enhanced crystallinity due to C–H⋯Cl interactions
(E)-1-(4-Bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine C₁₇H₁₄BrN₃ R₁ = 4-bromophenyl, R₂ = imidazole derivative 356.22 Halogen-dependent crystal packing; π–π stacking
1-(1-Benzothiophen-3-yl)-N-(4-methylphenyl)methanimine C₁₆H₁₃NS R₁ = benzothiophene, R₂ = 4-methylphenyl 251.35 Antimicrobial activity (MIC: 25–50 µg/mL)
2,2,2-Trifluoro-1-(4-methylphenyl)-N-(5-methyl-2-phenylpyrazol-3-yl)ethanimine C₂₀H₁₈F₃N₃ R₁ = 4-methylphenyl, R₂ = trifluoromethyl-pyrazole 381.37 Enhanced electronic effects from CF₃ group

Key Findings

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :

  • The chlorophenyl derivative (C₁₄H₂₀ClN) exhibits stronger intermolecular interactions (C–H⋯Cl) compared to the target compound’s methyl group, leading to higher melting points and crystallinity .
  • Trifluoromethyl groups (e.g., in C₂₀H₁₈F₃N₃) introduce strong electron-withdrawing effects, increasing thermal stability and altering solubility in polar solvents .

Synthetic Pathways

  • The target compound is likely synthesized via condensation of 4-methylpentan-2-amine with 4-methylphenylacetone, analogous to methods used for N-ethyl-1-(4-methoxyphenyl)propan-2-amine (). Sodium borohydride reductions or Schiff base formations are common strategies for such imines .

Crystal Engineering: Halogenated analogs (e.g., Cl/Br in ) form robust crystal lattices via C–H⋯X and π–π interactions, whereas the target compound’s methyl groups may favor van der Waals-dominated packing, reducing mechanical stability in materials science applications .

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